molecular formula C31H37Cl2N3O3Ru B1312454 [1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium CAS No. 502964-52-5

[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium

Cat. No. B1312454
M. Wt: 671.6 g/mol
InChI Key: RQQSRSPQJIAORC-UHFFFAOYSA-L
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Description

“[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium” is a nucleophilic carbene that serves as a bulky, electron-rich “phosphine mimic” for metal-catalyzed reactions .


Synthesis Analysis

The synthesis of this compound involves the use of 1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene (IMes) as a nucleophilic N-heterocyclic carbene (NHC) ligand .


Molecular Structure Analysis

The molecular formula of this compound is C21H24N2 . The molecular weight is 304.43 . Further details about the molecular structure can be found in the referenced materials .


Chemical Reactions Analysis

This compound is used in palladium-catalyzed Suzuki cross-coupling of aryl chlorides . It also forms ruthenium-carbene complexes that serve as more reactive catalysts for ring-closing metathesis .


Physical And Chemical Properties Analysis

The compound is a powder with a melting point of 140 °C . It is stored at a temperature of -20°C .

Scientific Research Applications

    1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride

    • Application : This compound is an NHC ligand which can bind with metal pre-catalysts to form complexes that show high catalytic activity .
    • Results or Outcomes : The use of this ligand can enhance the catalytic activity of the metal complex, potentially leading to more efficient and selective reactions .

    1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene

    • Application : This compound, also known as IMes, is a nucleophilic NHC ligand. It can be used to synthesize IMes ligated-rhodium complex as a catalyst for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .
    • Results or Outcomes : The use of this ligand can enhance the catalytic activity of the metal complex, potentially leading to more efficient and selective reactions .

    1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride

    • Application : This compound is an NHC ligand which can bind with metal pre-catalysts to form complexes that show high catalytic activity .
    • Results or Outcomes : The use of this ligand can enhance the catalytic activity of the metal complex, potentially leading to more efficient and selective reactions .

    1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene

    • Application : This compound, also known as IMes, is a nucleophilic NHC ligand. It can be used to synthesize IMes ligated-rhodium complex as a catalyst for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .
    • Results or Outcomes : The use of this ligand can enhance the catalytic activity of the metal complex, potentially leading to more efficient and selective reactions .

    1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride

    • Application : This compound is an NHC ligand which can bind with metal pre-catalysts to form complexes that show high catalytic activity .
    • Results or Outcomes : The use of this ligand can enhance the catalytic activity of the metal complex, potentially leading to more efficient and selective reactions .

    1,3-Bis(2,4,6-trimethylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene

    • Application : This compound, also known as IMes, is a nucleophilic NHC ligand. It can be used to synthesize IMes ligated-rhodium complex as a catalyst for the selective hydrogenation of substituted aryl and heteroaryl boronate esters to cis-substituted borylated cycloalkanes .
    • Results or Outcomes : The use of this ligand can enhance the catalytic activity of the metal complex, potentially leading to more efficient and selective reactions .

Safety And Hazards

The compound is classified as a flammable solid. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The compound can be immobilized on a molecular sieve to prepare a composite olefin metathesis catalyst with high catalytic activity . This suggests potential future applications in the field of catalysis .

properties

IUPAC Name

[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2.C10H11NO3.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-7(2)14-10-5-4-9(11(12)13)6-8(10)3;;;/h9-12H,7-8H2,1-6H3;3-7H,1-2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQSRSPQJIAORC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=C(C=CC(=C3)[N+](=O)[O-])OC(C)C)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H37Cl2N3O3Ru
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

671.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1,3-Bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium

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